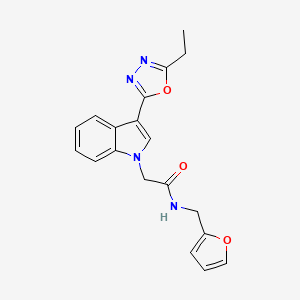

![molecular formula C14H11N3O3S2 B2493193 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 854002-60-1](/img/structure/B2493193.png)

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

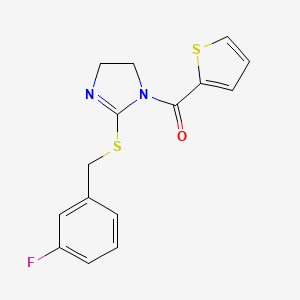

The synthesis of thiazolidinone derivatives, which are structurally related to the compound , involves the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile and/or ethyl-α-cyano-3,4,5-trimethoxy cinnamate with 2-imino-4-oxo-2-thiazolidine. This process yields 5-Arylmethylene-2-imino-4-oxo-2-thiazolidines as the sole product, highlighting a method that could potentially be adapted for the synthesis of our compound of interest (Mahmoud et al., 2011).

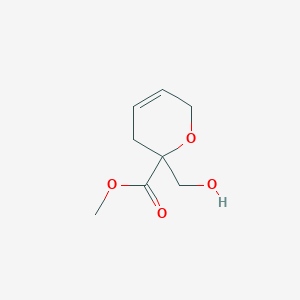

Molecular Structure Analysis

The molecular structure of related thiazolidinone derivatives has been elucidated using techniques such as X-ray diffraction analysis, revealing detailed insights into their three-dimensional arrangements. For example, a study on a Zn(II) coordination polymer based on oxalic acid and bis(imidazol-1-ylmethylene)benzene demonstrated the capacity for these compounds to form two-dimensional layer structures stabilized by intermolecular interactions (Wang et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiazolidinones includes their ability to form imidazolidinone derivatives and dimeric products when reacted with benzyl amine and hydrazine hydrate, respectively. These reactions underscore the versatility of thiazolidinone compounds in chemical transformations, which could be relevant for modifying or enhancing the properties of the compound (Mahmoud et al., 2011).

Physical Properties Analysis

The physical properties, including luminescent properties of coordination polymers involving similar structural motifs, have been investigated, demonstrating the potential of these compounds for applications in materials science. For instance, luminescent properties were observed in a Zn(II) coordination polymer, suggesting the intriguing photophysical characteristics of related compounds (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties, such as the reactivity towards various reagents and the ability to undergo cycloaddition reactions, are central to understanding the functionality and potential applications of thiazolidinone derivatives. The synthesis and reactions of these compounds reveal a wealth of chemical behavior that could be leveraged for further chemical modifications or for the development of new materials and molecules with desired properties (Mahmoud et al., 2011).

properties

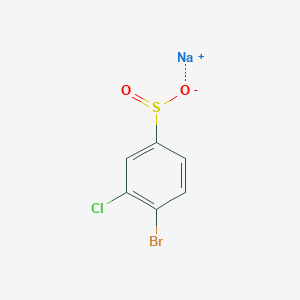

IUPAC Name |

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7(13(19)20)17-12(18)10(22-14(17)21)6-11-15-8-4-2-3-5-9(8)16-11/h2-7,18H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKITEQZYNQBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)